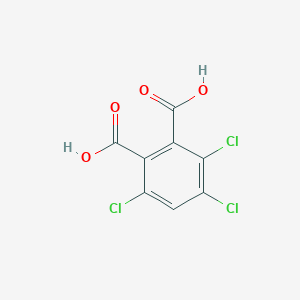







|
REACTION_CXSMILES
|
[Cl:1][C:2]1[C:3](Cl)=[C:4]([Cl:14])[C:5]([Cl:13])=[C:6]2[C:11](=[O:12])[O:10][C:8](=[O:9])[C:7]=12.[OH-:16].[Na+]>O.[Zn]>[Cl:13][C:5]1[C:4]([Cl:14])=[CH:3][C:2]([Cl:1])=[C:7]([C:8]([OH:9])=[O:16])[C:6]=1[C:11]([OH:10])=[O:12] |f:1.2|
|


|
Name
|
|
|
Quantity
|
100 g
|
|
Type
|
reactant
|
|
Smiles
|
ClC=1C(=C(C(=C2C1C(=O)OC2=O)Cl)Cl)Cl
|
|
Name
|
|
|
Quantity
|
50 g
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[Na+]
|
|
Name
|
|
|
Quantity
|
1000 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
|
Name
|
|
|
Quantity
|
70 g
|
|
Type
|
catalyst
|
|
Smiles
|
[Zn]
|


|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
55 (± 5) °C
|
|
Type
|
CUSTOM
|
|
Details
|
was stirred at 50-60° C. (bath) for 45 min under a nitrogen atmosphere
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
CUSTOM
|
|
Details
|
This compound was prepared by modifications to the literature method of Syn
|
|
Type
|
STIRRING
|
|
Details
|
the mixture was stirred at 70-80° C. for a further 6 h
|
|
Duration
|
6 h
|
|
Type
|
TEMPERATURE
|
|
Details
|
The reaction was cooled to room temperature
|
|
Type
|
FILTRATION
|
|
Details
|
filtered through a bed of Celite
|
|
Type
|
FILTRATION
|
|
Details
|
the filter
|
|
Type
|
WASH
|
|
Details
|
residue was washed successively with 0.1N NaOH (2×100 mL) and H2O (2×100 mL)
|
|
Type
|
FILTRATION
|
|
Details
|
the colourless precipitate was collected by filtration
|
|
Type
|
WASH
|
|
Details
|
washed with 0.1N HCl (3×100 mL)
|
|
Type
|
STIRRING
|
|
Details
|
The damp solid was stirred with EtOAc (600 mL)
|
|
Type
|
DISSOLUTION
|
|
Details
|
had dissolved
|
|
Type
|
CUSTOM
|
|
Details
|
The EtOAc layer was separated
|
|
Type
|
EXTRACTION
|
|
Details
|
the aqueous portion further extracted with the same solvent (2×100 ml
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
The combined EtOAc solution was dried (Na2SO4)
|
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
|
Type
|
CUSTOM
|
|
Details
|
evaporated under reduced pressure
|


Reaction Time |
45 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
ClC1=C(C(C(=O)O)=C(C=C1Cl)Cl)C(=O)O
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 83.5 g | |
| YIELD: PERCENTYIELD | 89% | |
| YIELD: CALCULATEDPERCENTYIELD | 88534.9% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |